头孢替拉姆
描述
头孢替拉姆是一种第三代头孢菌素类抗生素。它以其广谱抗菌活性而闻名,并用于治疗各种细菌感染。 头孢替拉姆对革兰氏阳性菌和革兰氏阴性菌特别有效,使其成为对抗细菌感染的宝贵工具 .
科学研究应用
作用机制
头孢替拉姆通过抑制细菌细胞壁的合成起作用。它与细菌细胞膜中的青霉素结合蛋白 (PBP) 结合,这些蛋白参与细胞壁合成和细胞分裂。 这种抑制导致细胞壁减弱,最终导致细菌细胞死亡 .
准备方法
合成路线和反应条件
头孢替拉姆的合成涉及多个步骤:
7-氨基头孢烷酸 (7-ACA) 与甲基取代的四唑反应: 该反应生成中间体化合物。
用重氮二苯甲烷保护: 此步骤保护中间体化合物。
与噻唑羧酸形成酰胺: 此步骤形成酰胺键。
用三氟乙酸脱保护: 该最后一步生成头孢替拉姆.
工业生产方法
化学反应分析
头孢替拉姆经历各种化学反应,包括:
氧化和还原: 这些反应涉及电子得失。
取代: 此反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件: 硫酸和三氟乙酸等试剂通常用于头孢替拉姆的合成和反应.
主要产物: 这些反应形成的主要产物是头孢替拉姆本身.
相似化合物的比较
头孢替拉姆类似于其他第三代头孢菌素,如头孢曲松和头孢噻肟。 头孢替拉姆在其广谱活性及其对革兰氏阳性菌和革兰氏阴性菌的有效性方面是独特的 . 类似化合物包括:
头孢曲松: 以其长半衰期和高脑脊液穿透性而闻名.
头孢噻肟: 以其通过抑制细胞壁合成而产生的杀菌活性而闻名.
头孢替拉姆的独特特性使其成为治疗各种细菌感染的宝贵抗生素。
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPUSVIQHBDITA-RKYNPMAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-58-8 | |
Record name | Cefteram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefteram [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFTERAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefteram exert its antibacterial activity?
A: Cefteram, the active metabolite of Cefteram pivoxil, is a beta-lactam antibiotic. Like other beta-lactams, it targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] By binding to these PBPs, Cefteram disrupts the cross-linking of peptidoglycans, leading to bacterial cell death.
Q2: What is the chemical structure of Cefteram?
A: Cefteram is a cephalosporin antibiotic with a 7-aminothiazolyl group. Its chemical structure includes a beta-lactam ring attached to a dihydrothiazine ring. A key structural feature is the 3-(1,2,3-triazol-1-yl)methyl group at position 3 of the cephem nucleus. []
Q3: What is the molecular formula and weight of Cefteram?
A: The molecular formula of Cefteram is C18H17N9O5S2, and its molecular weight is 487.5 g/mol. []
Q4: Are there any specific structural features of Cefteram that contribute to its stability against beta-lactamases?
A: Yes, the presence of the 7-aminothiazolyl group and the 3-(1,2,3-triazol-1-yl)methyl substituent in Cefteram's structure contribute to its enhanced stability against hydrolysis by various beta-lactamases. [, ]
Q5: What is Cefteram pivoxil, and how is it related to Cefteram?
A: Cefteram pivoxil is a prodrug of Cefteram. It is an ester that is hydrolyzed in the body to release the active Cefteram. [, , ] This prodrug strategy is employed to improve the oral bioavailability of Cefteram.
Q6: How is Cefteram pivoxil absorbed and metabolized in the body?
A: Following oral administration, Cefteram pivoxil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to Cefteram by esterases in the intestinal wall and other tissues. [, ] Food intake can influence the bioavailability of Cefteram pivoxil. [, ]
Q7: How is Cefteram excreted?
A: Cefteram is primarily excreted unchanged in the urine. [, ] The urinary recovery rate of Cefteram can be influenced by factors such as food intake and co-administration of certain drugs. [, , ]
Q8: Are there known mechanisms of bacterial resistance to Cefteram?
A: While Cefteram shows good stability against many beta-lactamases, resistance can still develop. Mechanisms of resistance may include modification of target PBPs, reduced permeability of bacterial cell walls, and efflux pumps that remove the antibiotic from the bacterial cell. [, , ]
Q9: Is there cross-resistance between Cefteram and other beta-lactam antibiotics?
A: Cross-resistance between Cefteram and other beta-lactams is possible, particularly if the resistance mechanism involves modification of common target PBPs or efflux pumps that can transport multiple beta-lactam antibiotics. [, ]
Q10: Has the efficacy of Cefteram been evaluated in clinical trials?
A: Yes, clinical trials have been conducted to assess the efficacy and safety of Cefteram in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , , , ] Results from these trials indicate that Cefteram is generally effective and well-tolerated for these indications.
Q11: What analytical methods are commonly used to determine Cefteram concentrations in biological fluids?
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefteram in biological matrices such as plasma and serum. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for Cefteram analysis. []
Q12: How is the quality of Cefteram pivoxil drug products ensured?
A: Quality control measures for Cefteram pivoxil tablets and other formulations typically involve assessing parameters such as content uniformity, dissolution rate, and the presence of related substances or impurities. [, , ] HPLC plays a crucial role in these quality control assessments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。